

# Zifanocycline: A Technical Guide to a Novel Aminomethylcycline Antibiotic

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zifanocycline**, also known as KBP-7072, is a third-generation, semi-synthetic aminomethylcycline antibiotic currently in clinical development.[1][2][3] It exhibits broadspectrum in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) pathogens.[1][3][4] **Zifanocycline** is being investigated for the treatment of acute bacterial skin and skin structure infections (ABSSSI), community-acquired bacterial pneumonia (CABP), and complicated intra-abdominal infections. [1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Zifanocycline**, with a focus on quantitative data and detailed experimental methodologies.

## **Chemical Structure and Physicochemical Properties**

**Zifanocycline** is a tetracycline derivative with a chemical structure designed to overcome common tetracycline resistance mechanisms.[5]

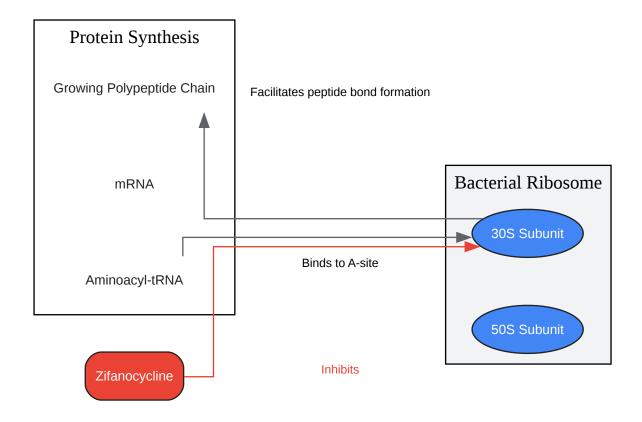


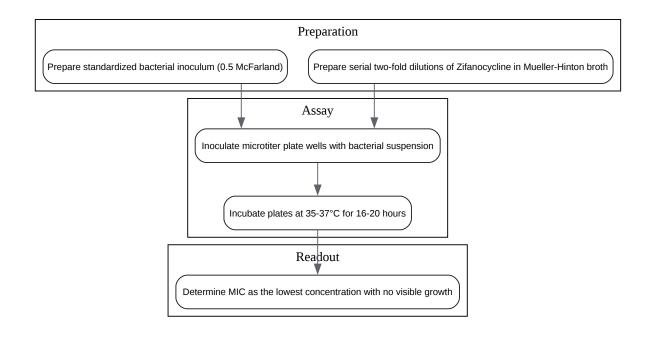
Property	Value	Reference
Chemical Name	Zifanocycline	N/A
Synonyms	KBP-7072, Bipyrocycline	[6]
Molecular Formula	C29H36N4O7	[6]
Molecular Weight	552.62 g/mol	[4][6]
CAS Number	1420294-56-9	[1][4][6]
Appearance	Powder	[4]
Solubility	Soluble in DMSO.	[1]
Storage and Stability	2 years at -20°C as a powder. 2 weeks at 4°C in DMSO. 6 months at -80°C in DMSO.	[4]

### **Mechanism of Action**

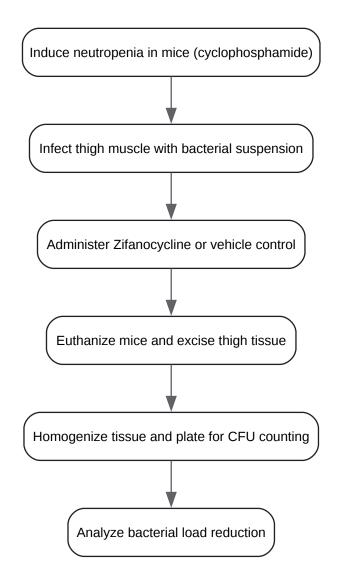
**Zifanocycline** exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] It binds to the 30S ribosomal subunit, preventing the docking of aminoacyl-tRNA at the A-site of the ribosome. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth and proliferation.











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### References

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